5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Preparation Methods
The synthesis of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazole and pyrimidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5-position of the pyrazole ring.
Carboxylation: The carboxylic acid group at the 3-position is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Chemical Reactions Analysis
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis reactions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and viral infections.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation.
Comparison with Similar Compounds
5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar pyrazolo[1,5-a]pyrimidine structure but with different substituents, leading to variations in its chemical and biological properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, resulting in diverse applications and activities.
Properties
Molecular Formula |
C8H7ClN4O2 |
---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClN4O2/c1-10-6-2-5(9)12-7-4(8(14)15)3-11-13(6)7/h2-3,10H,1H3,(H,14,15) |
InChI Key |
BFMBHQZQBXFKTK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC2=C(C=NN12)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.